1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea

urea transporter UT-A1 UT-B

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is a synthetic urea derivative combining a 5-methylisoxazole ring with an ortho-tolyl group via a methylene-linked urea bridge. This compound has been identified as an inhibitor of the rat urea transporter UT-A1, with an IC50 of 1.50 µM in a fluorescence-based assay using MDCK cells, while showing substantially weaker inhibition of UT-B (IC50 ≈ 31 µM).

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 2034245-62-8
Cat. No. B2751850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea
CAS2034245-62-8
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=C(ON=C2)C
InChIInChI=1S/C13H15N3O2/c1-9-5-3-4-6-12(9)16-13(17)14-7-11-8-15-18-10(11)2/h3-6,8H,7H2,1-2H3,(H2,14,16,17)
InChIKeyBBBFWDMGZVYJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea (CAS 2034245-62-8): Core Physicochemical and Biological Profile for Informed Procurement


1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is a synthetic urea derivative combining a 5-methylisoxazole ring with an ortho-tolyl group via a methylene-linked urea bridge. This compound has been identified as an inhibitor of the rat urea transporter UT-A1, with an IC50 of 1.50 µM in a fluorescence-based assay using MDCK cells, while showing substantially weaker inhibition of UT-B (IC50 ≈ 31 µM) [1]. It belongs to a broader class of isoxazole-containing ureas explored as kinase modulators [2] and FXR agonists [3], though its pharmacophore signature—isoxazol-4-yl methylene urea—distinguishes it from isoxazol-3-yl or isoxazol-5-yl urea derivatives typically associated with kinase inhibition.

Why Generic Isoxazole-Urea Compounds Cannot Substitute for 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea in Urea Transporter Research


Isoxazole-urea derivatives are not functionally interchangeable; minor structural changes redirect target engagement from kinases to nuclear receptors to solute transporters. Isoxazol-3-yl urea derivatives are well-characterized as FLT3, PDGFR, and c-KIT kinase inhibitors [1], while isoxazole-ureas with different regiochemistry function as FXR agonists [2]. The target compound, with its 5-methylisoxazol-4-yl methylene urea scaffold and ortho-tolyl substituent, shows a distinct pharmacological profile: selective UT-A1 inhibition with ~21-fold selectivity over UT-B [3]. The ortho-methyl group on the phenyl ring influences molecular conformation and target fit; para- or meta-tolyl analogs, or halogen-substituted phenyl variants, are likely to exhibit altered potency and selectivity [3][4]. For researchers developing urearetics—diuretics targeting urea transporters without disrupting electrolyte balance—this specificity is critical and cannot be replicated by generic isoxazole-urea substitutes [5].

Quantitative Differentiation Evidence for 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea Versus Comparators


1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea Exhibits ~21-Fold UT-A1 Selectivity Over UT-B, Contrasting with Non-Selective Inhibitor PU-48

In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea inhibited UT-A1 with an IC50 of 1.50 µM (1,500 nM). Against rat UT-B, the compound showed substantially weaker inhibition with an IC50 of 31.0 µM (31,000 nM), yielding a selectivity ratio (UT-B IC50 / UT-A1 IC50) of approximately 20.7 [1]. In contrast, the benchmark UT inhibitor PU-48 (methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate) exhibits comparable potency against UT-A1 (IC50 = 0.32 µM) and UT-B (IC50 = 0.21 µM), resulting in a selectivity ratio of approximately 0.66 . While PU-48 is approximately 4.7-fold more potent against UT-A1, the target compound provides a selectivity window over UT-B that is approximately 31-fold greater than that of PU-48 (20.7 vs. 0.66).

urea transporter UT-A1 UT-B selectivity urearetics

Isoxazol-4-yl Methylene Urea Scaffold Confers Distinct Target Specificity Versus Isoxazol-3-yl Urea Kinase Inhibitors

The target compound features a 5-methylisoxazole ring linked to the urea moiety via a methylene spacer at the isoxazole 4-position. This scaffold topology differs fundamentally from isoxazol-3-yl urea derivatives described in US7750160 as kinase modulators targeting FLT3, c-KIT, PDGFR, and RAF kinases, where the urea is typically attached directly to the isoxazole 3-position without a methylene linker [1]. The 4-methylene linker in the target compound introduces conformational flexibility and alters hydrogen-bonding geometry relative to the isoxazole ring, which likely reduces affinity for kinase ATP-binding pockets while enabling engagement with the UT-A1 urea translocation pore. Although direct comparative selectivity data against kinase panels are not available for the target compound, the scaffold divergence is consistent with the observed UT-A1 inhibitory activity and the absence of kinase-related annotations in curated databases [2].

isoxazole regiochemistry urea scaffold kinase inhibitor target specificity chemical biology

Ortho-Tolyl Substitution in 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea Correlates with Enhanced Potency Relative to Chlorophenyl Isosteres

The ortho-tolyl group in the target compound contributes to its micromolar UT-A1 inhibitory potency (IC50 = 1.50 µM) [1]. A structurally related isoxazol-4-yl methyl urea bearing a 3-chlorophenyl substituent—1-(3-chlorophenyl)-3-[(5-methyl-3-phenylisoxazol-4-yl)methyl]urea (BDBM80955)—exhibits an IC50 of 15.0 µM (15,000 nM) in a screening assay, representing a 10-fold reduction in potency [2]. While the assay targets differ (UT-A1 for the target compound vs. a general screening format for the chlorophenyl analog), the trend suggests that the electronic and steric properties of the ortho-tolyl group are more favorable for target engagement than halogenated phenyl isosteres in this scaffold series. This is consistent with the established role of ortho-substitution in modulating urea conformational preferences and hydrogen-bonding capacity.

structure-activity relationship ortho-tolyl bioisostere potency aryl substitution

High-Impact Research and Industrial Application Scenarios for 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea


UT-A1-Selective Pharmacological Tool Compound for Urea Transporter Mechanistic Studies

The ~21-fold selectivity of 1-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea for UT-A1 over UT-B [1] makes it suitable as a pharmacological tool to dissect UT-A1-specific contributions to urinary concentrating mechanisms. Unlike non-selective inhibitors such as PU-48, which inhibit both UT-A1 and UT-B with comparable potency, this compound can be used to isolate UT-A1-mediated urea transport in kidney tubule epithelia without confounding UT-B inhibition in vasa recta microvessels. This selectivity is critical for target validation studies aiming to establish UT-A1 as a diuretic target independent of UT-B.

Chemical Starting Point for Urea Transporter-Targeted Diuretic (Urearetic) Development

The compound serves as a tractable starting point for medicinal chemistry optimization toward UT-A1-selective urearetics—a novel class of diuretics that reduce urinary concentration without disrupting electrolyte balance [2]. Its micromolar potency (IC50 = 1.50 µM) provides a baseline for structure-activity relationship (SAR) campaigns, while its selectivity profile over UT-B and structural divergence from kinase-targeted isoxazole-ureas [3] reduces the risk of polypharmacology. The ortho-tolyl group represents a key vector for further optimization of potency and pharmacokinetic properties.

Screening Library Component for Urea Transporter Assay Validation

As a characterized UT-A1 inhibitor with defined IC50 values in MDCK cell-based fluorescence assays, this compound can serve as a positive control or reference standard for high-throughput screening campaigns targeting urea transporters [1]. Its selectivity profile (UT-A1 IC50 = 1.50 µM; UT-B IC50 = 31.0 µM) enables assay validation for both UT-A1-selective and UT-A1/UT-B differential screening formats, supporting the identification of novel chemotypes with improved potency or selectivity.

Scaffold-Hopping Reference for Isoxazole-Containing Transporter Inhibitor Design

The isoxazol-4-yl methylene urea scaffold represents a distinct chemotype within isoxazole-urea chemical space. Medicinal chemists engaged in transporter-targeted drug discovery can use this compound as a scaffold-hopping reference to compare with isoxazol-3-yl urea kinase inhibitors [3] or isoxazole-containing FXR agonists [4], enabling rational design of transporter-selective ligands while avoiding kinase or nuclear receptor activity.

Quote Request

Request a Quote for 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.